
ethyl 2-(7-bromo-3,4-dioxo-3,4-dihydro-1-naphthalenyl)-3-oxo-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(7-bromo-3,4-dioxo-3,4-dihydro-1-naphthalenyl)-3-oxo-3-phenylpropanoate, commonly known as bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1997. Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, a type of lipid mediator involved in inflammation and pain.
作用机制
Bromfenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a crucial role in the inflammatory response by inducing vasodilation, increasing vascular permeability, and sensitizing nociceptors. By inhibiting the production of prostaglandins, bromfenac reduces inflammation and pain.
Biochemical and Physiological Effects
Bromfenac has been shown to have a high degree of selectivity for COX-2, which is primarily responsible for the production of prostaglandins in inflamed tissues. This selectivity is thought to contribute to the reduced risk of gastrointestinal side effects associated with bromfenac compared to other ethyl 2-(7-bromo-3,4-dioxo-3,4-dihydro-1-naphthalenyl)-3-oxo-3-phenylpropanoates. In addition, bromfenac has been shown to have a longer half-life than other ethyl 2-(7-bromo-3,4-dioxo-3,4-dihydro-1-naphthalenyl)-3-oxo-3-phenylpropanoates, which may contribute to its sustained anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
Bromfenac is a potent and selective inhibitor of COX-2, making it a useful tool for studying the role of prostaglandins in inflammation and pain. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling. In addition, the high cost of bromfenac may limit its use in certain research settings.
未来方向
There are several potential future directions for research on bromfenac. One area of interest is the development of new formulations of bromfenac that can be administered topically, allowing for targeted delivery to inflamed tissues. Another area of interest is the investigation of the potential use of bromfenac in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Finally, the development of new COX-2 inhibitors with improved selectivity and reduced toxicity may lead to the development of safer and more effective anti-inflammatory and analgesic drugs.
合成方法
Bromfenac can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthoic acid through the reaction with acetic anhydride. The second step involves the bromination of 2-naphthoic acid using bromine in acetic acid to obtain 7-bromo-2-naphthoic acid. The third step involves the esterification of 7-bromo-2-naphthoic acid with ethyl 3-oxo-3-phenylpropanoate using dicyclohexylcarbodiimide (DCC) as a coupling agent to obtain ethyl 2-(7-bromo-3,4-dioxo-3,4-dihydro-1-naphthalenyl)-3-oxo-3-phenylpropanoate.
科学研究应用
Bromfenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, bromfenac has been investigated for its potential use in the prevention of cataract formation after cataract surgery.
属性
IUPAC Name |
ethyl 2-(7-bromo-3,4-dioxonaphthalen-1-yl)-3-oxo-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO5/c1-2-27-21(26)18(19(24)12-6-4-3-5-7-12)16-11-17(23)20(25)14-9-8-13(22)10-15(14)16/h3-11,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRVQUVJWSDDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=O)C(=O)C2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

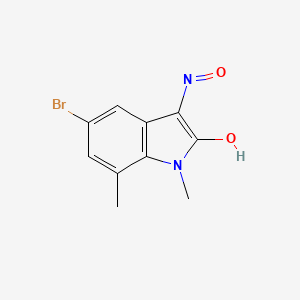
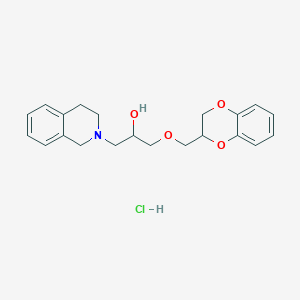
![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)
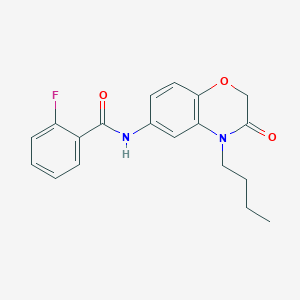

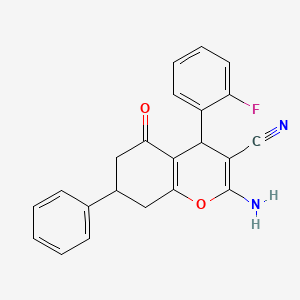
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5031519.png)


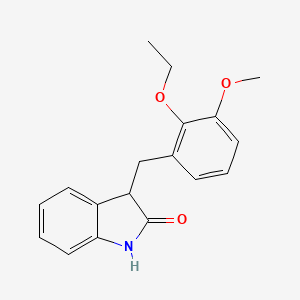
![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5031541.png)